Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy-
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Overview
Description
Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- is a complex organic compound that features both a benzenesulfonyl chloride group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures around 25-40°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper handling of reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions due to the presence of the activated double bond in the pyrrole ring.
Polymerization: The compound can undergo polymerization and copolymerization with various unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines for aza-Michael reactions and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like DMF .
Major Products
The major products formed from these reactions include sulfonamide derivatives and various polymeric materials, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antibacterial, anti-inflammatory, and antitumor agents.
Materials Science: Due to its ability to undergo polymerization, the compound is used in the synthesis of advanced materials with unique properties.
Biological Research: The compound’s derivatives are studied for their selective inhibitory activity against various proteins, including enzymes involved in intracellular signaling.
Mechanism of Action
The mechanism of action of Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and inhibition of enzyme activity . This mechanism is particularly relevant in its antibacterial and antitumor activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Uniqueness
Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- is unique due to the presence of both a sulfonyl chloride group and a methoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.
Biological Activity
Benzenesulfonyl chloride derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article focuses on the compound Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- , examining its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characterization
The synthesis of benzenesulfonyl chloride derivatives typically involves the reaction of substituted benzenes with sulfonyl chlorides. The target compound can be synthesized through a multi-step process involving the formation of the pyrrole ring followed by sulfonation. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds.
Biological Activity Overview
The biological activities of benzenesulfonyl chloride derivatives can be categorized into several key areas:
1. Anticancer Activity:
- Several studies have demonstrated that compounds containing the benzenesulfonamide moiety exhibit potent anticancer effects. For instance, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were tested against various cancer cell lines including HCT-116, MCF-7, and HeLa. The most active compound showed IC50 values of 3 µM against HCT-116 cells, indicating significant cytotoxicity .
- The mechanism of action includes apoptosis induction via caspase activation and cell cycle arrest at the G2/M phase .
2. Antimicrobial Activity:
- The antimicrobial properties of benzenesulfonamide derivatives have also been explored. Compounds derived from benzenesulfonyl chlorides exhibited activity against both Gram-positive and Gram-negative bacteria. For example, one study reported that specific derivatives showed minimum inhibitory concentrations (MIC) as low as 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .
3. Anti-inflammatory Effects:
- In vivo studies have indicated that certain benzenesulfonamide derivatives possess anti-inflammatory properties. Compounds demonstrated significant inhibition of carrageenan-induced rat paw edema, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzenesulfonamide derivatives:
Compound | IC50 (µM) | Activity | Notes |
---|---|---|---|
Compound A | 3 | Anticancer | Most potent against HCT-116 |
Compound B | 6.72 | Antimicrobial | Effective against E. coli |
Compound C | 94.69 | Anti-inflammatory | Significant reduction in edema |
Research indicates that modifications to the aromatic ring or substituents on the pyrrole can significantly influence biological activity. For instance, introducing electron-withdrawing groups generally enhances anticancer potency while maintaining acceptable toxicity profiles .
Case Studies
Case Study 1: Anticancer Mechanism
A study focused on a specific benzenesulfonamide derivative demonstrated its ability to induce apoptosis in cancer cells through mitochondrial pathways. The compound was shown to increase reactive oxygen species (ROS) levels leading to cell death .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated a series of benzenesulfonamide derivatives for their antimicrobial activity using broth microdilution methods. Results indicated that certain compounds exhibited potent antibacterial effects with low MIC values against standard bacterial strains .
Properties
CAS No. |
152903-99-6 |
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Molecular Formula |
C11H8ClNO5S |
Molecular Weight |
301.70 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-4-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C11H8ClNO5S/c1-18-9-3-2-7(19(12,16)17)6-8(9)13-10(14)4-5-11(13)15/h2-6H,1H3 |
InChI Key |
JYSICLHVFJEFSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)N2C(=O)C=CC2=O |
Origin of Product |
United States |
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